2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H11NS and a molecular weight of 189.28 g/mol This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a tetrahydronaphthalene ring system
Preparation Methods
The synthesis of 2-isothiocyanato-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through standard techniques such as recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-isothiocyanato-1,2,3,4-tetrahydronaphthalene involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids in proteins, leading to the modification of protein function . This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene can be compared with other isothiocyanate compounds, such as:
Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.
Allyl isothiocyanate: Found in mustard oil, it has antimicrobial properties and is used as a flavoring agent.
Sulforaphane: A well-studied isothiocyanate with potent anticancer and antioxidant properties.
The uniqueness of this compound lies in its tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties compared to other isothiocyanates .
Properties
IUPAC Name |
2-isothiocyanato-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDCVJRPTNSVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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